molecular formula C23H19ClFN5O B2397646 N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251548-33-0

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2397646
CAS No.: 1251548-33-0
M. Wt: 435.89
InChI Key: NJNSWMDFWQZYBM-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a recognized potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels that are implicated in a variety of physiological and pathophysiological processes. Its primary research value lies in the investigation of TRPC5's role in cardiac hypertrophy and heart failure, as the channel is upregulated in stressed cardiomyocytes and contributes to pathological remodeling (source) . Furthermore, this compound is a critical tool for probing TRPC5 function in the central nervous system, where it is involved in mechanisms related to anxiety, fear, and neuronal excitability (source) . By selectively inhibiting TRPC5, this carboxamide derivative allows researchers to dissect the channel's contribution to calcium signaling pathways downstream of Gq-protein coupled receptor activation, providing insights into disease mechanisms and potential therapeutic targets for conditions ranging from cardiovascular disease to neurological disorders.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN5O/c1-15-14-19(6-7-20(15)25)30-22(17-9-11-26-12-10-17)21(28-29-30)23(31)27-13-8-16-2-4-18(24)5-3-16/h2-7,9-12,14H,8,13H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNSWMDFWQZYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropyl group, and the attachment of the sulfonamide moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane.

    Attachment of the Sulfonamide Moiety: This can be done through sulfonylation reactions using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1. Anticancer Activity
Research indicates that triazole derivatives exhibit anticancer properties. N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has shown potential in inhibiting tumor cell proliferation. A study demonstrated its efficacy against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death .

3. Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various triazole derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with this compound .

Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria. The findings suggested that it exhibited potent antibacterial activity comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-carboxamide derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of the target compound with key analogs:

Key Observations

Core Heterocycle: The target compound and analogs share a 1,2,3-triazole core, whereas features a pyrazole ring.

Substituent Effects: The 4-fluoro-3-methylphenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., ’s 4-methylphenyl) due to fluorine’s electron-withdrawing effects . The pyridin-4-yl substituent at position 5 could enhance π-π stacking interactions in binding pockets, a feature absent in ’s oxazole-containing analog .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows the acid chloride route (as in ), where 5-methyl-1-aryl-triazole-4-carboxylic acid is activated with thionyl chloride and coupled with amines . This method is robust for introducing diverse carboxamide side chains.

Physicochemical Properties :

  • The N-[2-(4-chlorophenyl)ethyl] group in the target compound increases lipophilicity (clogP ~4.2 estimated), which may enhance membrane permeability but reduce aqueous solubility compared to ’s more polar oxazole derivative .

Research Findings and Implications

  • Bioactivity Trends : Triazole-carboxamides with halogenated aryl groups (e.g., 4-chlorophenyl in ) often show enhanced antimicrobial or kinase inhibitory activity due to improved target binding and stability .
  • Crystallographic Analysis : Programs like SHELXL () are critical for resolving complex triazole derivatives’ crystal structures, aiding in structure-activity relationship (SAR) studies .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, often referred to as compound L806-5734, is a synthetic organic molecule with significant biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C23H19ClFN5O, with a molecular weight of 435.89 g/mol. The compound features a complex structure that includes a triazole ring and multiple aromatic systems, contributing to its biological activity. Key chemical characteristics are summarized in the following table:

PropertyValue
Molecular Weight435.89 g/mol
Molecular FormulaC23H19ClFN5O
LogP3.819
Polar Surface Area59.612 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : GI50 value of 3.79 µM.
  • SF-268 (central nervous system cancer) : TGI value of 12.50 µM.
  • NCI-H460 (lung cancer) : LC50 value of 42.30 µM.

These results indicate that the compound exhibits significant growth inhibition across multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapeutics .

The mechanism underlying the anticancer activity of L806-5734 appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies have shown that compounds with similar structures can inhibit key signaling pathways associated with tumor growth and survival, including the Aurora-A kinase pathway .

Additional Pharmacological Activities

In addition to its anticancer properties, L806-5734 has been investigated for other biological activities:

  • Anti-inflammatory Effects : Compounds similar to L806-5734 have shown promise in reducing inflammatory responses in cellular models.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, although further research is needed to confirm these findings.

Case Studies and Research Findings

Several case studies have documented the biological activities of triazole derivatives similar to L806-5734:

  • Study on MCF7 Cells : A derivative exhibited an IC50 value of 0.01 µM against MCF7 cells, indicating potent anticancer activity .
  • Aurora-A Kinase Inhibition : Compounds structurally related to L806-5734 demonstrated significant inhibition of Aurora-A kinase with IC50 values as low as 0.16 µM .
  • CDK Inhibition : Other derivatives showed promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Q & A

Q. What synthetic methodologies are typically employed for the preparation of this triazole-carboxamide derivative, and how can reaction conditions be optimized?

The synthesis involves multi-step routes, including:

  • Cycloaddition reactions to form the triazole core, often using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Amide coupling between the triazole-carboxylic acid and the substituted phenethylamine moiety, facilitated by reagents like EDC/HOBt or DCC.
  • Critical parameters include solvent choice (e.g., DMF, acetonitrile), temperature control (60–80°C), and base selection (e.g., K₂CO₃ or Et₃N) to minimize side reactions .
  • Example Table: Common Reagents and Conditions
StepReagents/CatalystsSolventTemperatureYield Range
Triazole FormationCuSO₄·5H₂O, sodium ascorbateDMF/H₂ORT60–75%
Amide CouplingEDC, HOBtDCM0°C → RT70–85%

Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular mass and fragmentation patterns .
  • X-ray Crystallography : For unambiguous 3D structural determination; SHELXL is widely used for refinement .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across different assay systems?

  • Structural Analysis : Compare crystallographic data (e.g., bond angles, torsional flexibility) with bioactive conformations using molecular docking or MD simulations .
  • Metabolic Stability Testing : Assess if discrepancies arise from compound degradation in specific assay media (e.g., liver microsomes vs. cell cultures) .
  • Selectivity Profiling : Evaluate off-target interactions using kinase panels or proteomic assays to rule out nonspecific binding .

Q. What experimental strategies are recommended for resolving ambiguous crystallographic data during structural refinement?

  • Twinning Analysis : Use SHELXD to detect and model twinned crystals, common in flexible triazole derivatives .
  • High-Resolution Data Collection : Optimize synchrotron radiation parameters (λ = 0.7–1.0 Å) to enhance data quality.
  • Dynamic Disorder Modeling : Employ SHELXL’s PART instruction to account for disordered substituents (e.g., pyridyl or chlorophenyl groups) .

Q. How can Design of Experiments (DoE) principles optimize the synthesis of this compound?

  • Parameter Screening : Use factorial designs to test variables like solvent polarity, catalyst loading, and temperature.
  • Response Surface Methodology (RSM) : Model interactions between reaction time and reagent equivalents to maximize yield .
  • Case Study : A Plackett-Burman design reduced side-product formation by 30% when optimizing the CuAAC step .

Data Contradiction and Mechanistic Analysis

Q. How should researchers interpret conflicting results in solubility and permeability studies?

  • pH-Dependent Solubility : Measure log P and pKa values to assess ionization states under physiological conditions .
  • Membrane Interaction Studies : Use artificial membrane assays (PAMPA) alongside cell-based models (Caco-2) to differentiate passive vs. active transport .

Q. What computational tools can predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina, Glide) : Map binding poses to enzymes like factor Xa or kinases, leveraging triazole-pyridine pharmacophores .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to halogen substitutions (e.g., 4-fluoro vs. 4-chloro groups) .

Structural and Functional Insights

Q. How does the substitution pattern (e.g., 4-fluoro-3-methylphenyl) influence bioactivity?

  • Electrostatic Potential Maps : Fluorine’s electron-withdrawing effect enhances hydrogen bonding with target proteins .
  • Steric Effects : Methyl groups at the 3-position may restrict rotational freedom, stabilizing bioactive conformations .

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